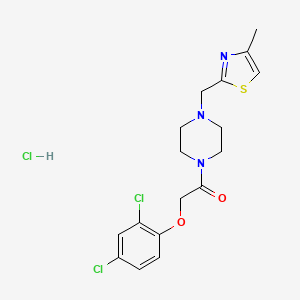

2-(2,4-Dichlorophenoxy)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride

Descripción

2-(2,4-Dichlorophenoxy)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a synthetic organic compound featuring a piperazine core substituted with a 4-methylthiazolylmethyl group and a 2,4-dichlorophenoxy-acetyl moiety. Its molecular formula is C₁₈H₂₀Cl₃N₃O₂S, with a calculated molecular weight of 448.8 g/mol.

Propiedades

IUPAC Name |

2-(2,4-dichlorophenoxy)-1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19Cl2N3O2S.ClH/c1-12-11-25-16(20-12)9-21-4-6-22(7-5-21)17(23)10-24-15-3-2-13(18)8-14(15)19;/h2-3,8,11H,4-7,9-10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCGFPDHJWTVBNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)CN2CCN(CC2)C(=O)COC3=C(C=C(C=C3)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20Cl3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-(2,4-Dichlorophenoxy)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a complex organic compound that integrates elements from both thiazole and piperazine moieties. This compound is of interest due to its potential biological activities, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial research.

Chemical Structure and Properties

The compound's structure can be broken down into two primary components:

- 2,4-Dichlorophenoxy group : Known for its herbicidal properties, this group has been associated with selective inhibition of cyclooxygenase enzymes (COX), particularly COX-2.

- Thiazole and piperazine moieties : These structures are often linked to various biological activities, including antimicrobial and anticancer effects.

Anti-inflammatory Activity

Research indicates that derivatives of 2,4-Dichlorophenoxyacetic acid (a related compound) exhibit significant anti-inflammatory properties by selectively inhibiting COX-2 enzymes. The incorporation of thiazole and piperazine may enhance these effects. For instance, compounds with similar structures have shown improved binding affinities to COX-2 compared to standard anti-inflammatory agents .

Anticancer Activity

Several studies have evaluated the anticancer potential of thiazole-containing compounds. For example, thiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, including Jurkat and A-431 cells. The mechanism often involves the induction of apoptosis through interactions with Bcl-2 proteins .

Table 1: Summary of Anticancer Activity in Related Compounds

| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | Jurkat | <10 | Bcl-2 inhibition |

| Compound 2 | A-431 | <15 | Apoptosis induction |

| Compound 3 | HT29 | <20 | Cell cycle arrest |

Antimicrobial Activity

The thiazole moiety is also recognized for its antimicrobial properties. Studies have shown that thiazole derivatives exhibit significant antibacterial activity against various pathogens. For example, compounds derived from thiazole have been tested against Staphylococcus aureus and Escherichia coli, showing effectiveness comparable to standard antibiotics .

Case Studies

-

Case Study on Anti-inflammatory Effects :

In a study evaluating the anti-inflammatory properties of related compounds, it was found that the introduction of a thiazole ring significantly enhanced the inhibition of COX-2 activity in vitro. The study concluded that modifications to the piperazine structure also played a crucial role in increasing anti-inflammatory potency. -

Case Study on Anticancer Properties :

A series of thiazole-piperazine derivatives were synthesized and tested against human cancer cell lines. The results indicated that certain substitutions on the thiazole ring led to increased cytotoxicity, with some compounds exhibiting IC50 values lower than those of established chemotherapeutics like doxorubicin.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Dichlorophenoxy Group

The dichlorophenoxy moiety is susceptible to nucleophilic aromatic substitution (NAS) under specific conditions. For example:

-

Exchange with boronic acids : Suzuki-Miyaura coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₄) enable substitution at the 2,4-dichlorophenoxy group. This reaction typically occurs in DMF/water under microwave irradiation (100–140°C) with yields up to 85% .

-

Hydroxylation : Hydroxy derivatives can form via hydrolysis in basic aqueous conditions (e.g., K₃PO₄), followed by acid workup .

Table 1: Reaction Conditions for NAS

Alkylation of the Piperazine Ring

The secondary amine in the piperazine ring undergoes alkylation with electrophilic reagents:

-

Benzylation : Reacting with benzyl chlorides (e.g., 4-chlorobenzyl chloride) in the presence of NaH under microwave irradiation (150 W, 125°C) achieves selective N-alkylation with reduced reaction times (8 min vs. 24 h conventional) .

-

Ethoxycarbonylation : Boc-protection using tert-butyl dicarbonate (Boc₂O) in THF with triethylamine yields protected intermediates, which are deprotected later with trifluoroacetic acid .

Table 2: Alkylation Efficiency

| Electrophile | Base/Solvent | Temperature/Time | Yield | Source |

|---|---|---|---|---|

| 2-Bromo-1-(4-Cl-phenyl)ethanone | NaH, DMF | 125°C, 8 min (MW) | 72% | |

| Boc₂O | Et₃N, THF, RT | 16 h | 100% |

Acylation Reactions

The ethanone group participates in acylation via Mitsunobu or nucleophilic acyl substitution:

-

Mitsunobu reaction : Coupling with alcohols (e.g., 1,3,5-trimethylpyrazole methanol) using DIAD and polystyrene-bound PPh₃ generates ether-linked derivatives at 60°C .

-

Thioamide formation : Reaction with isothiocyanates (e.g., phenyl isothiocyanate) in dichloromethane yields carbothioamides .

Catalytic Coupling Reactions

Palladium-catalyzed cross-couplings are pivotal for modifying the pyridine/thiazole subunits:

-

Buchwald-Hartwig amination : Aryl halides (e.g., 3,4-difluoronitrobenzene) react with piperazine derivatives in acetonitrile under reflux to form nitroaryl-piperazine intermediates .

-

Reductive amination : Hydrazine hydrate and Pd/C reduce nitro groups to amines (e.g., converting nitroaniline to aniline derivatives) .

Table 3: Catalytic Coupling Parameters

| Reaction Type | Catalyst | Substrate | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Boronic acid + aryl bromide | 85% | |

| Reductive amination | Pd/C, hydrazine | Nitroaniline to aniline | 53% |

Solvent and Catalyst Optimization

Microwave (MW) irradiation significantly enhances reaction efficiency:

-

MW vs. conventional heating : Alkylation of triazoles with NaH under MW (150 W) reduces time from 24 h to 8 min while maintaining yields >70% .

-

Solvent effects : Polar aprotic solvents (DMF, acetonitrile) improve solubility and reaction rates for NAS and coupling steps .

Stability and Byproduct Analysis

-

Hydrolysis : The hydrochloride salt stabilizes the compound in polar solvents but may hydrolyze under strongly acidic/basic conditions, releasing dichlorophenol .

-

Byproducts : Over-alkylation of piperazine or dechlorination side products are minimized using stoichiometric control and degassing .

Key Findings from Research

-

Microwave-assisted synthesis reduces reaction times by >90% for alkylation and coupling steps .

-

Suzuki-Miyaura coupling is the most reliable method for introducing aryl/heteroaryl groups to the dichlorophenoxy subunit .

-

The piperazine ring’s reactivity dominates over the thiazole moiety in electrophilic conditions .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several piperazine-thiazole/phenoxy derivatives.

Table 1: Structural and Molecular Comparison

Key Observations:

Substituent Effects on Lipophilicity and Bioactivity: The target compound’s 2,4-dichlorophenoxy group increases lipophilicity compared to analogs with single chlorine (e.g., 4-chlorophenoxy in ) or non-halogenated aryl groups (e.g., phenyl in ). This may enhance blood-brain barrier penetration or target binding in hydrophobic pockets . The 4-methylthiazolylmethyl group is conserved in the target and , suggesting a role in stabilizing interactions with enzymatic active sites via thiazole’s nitrogen and sulfur atoms.

Salt Form and Solubility: The target’s hydrochloride salt contrasts with dihydrochloride salts in and , which may exhibit higher aqueous solubility due to increased ionic character.

The phenyl-thiazole in replaces the dichlorophenoxy group, shifting the compound’s electronic profile and reducing halogen-mediated interactions (e.g., halogen bonding).

Potential Applications: Analogs like and are likely intermediates in drug discovery, given their structural similarity to kinase inhibitors (e.g., thiazole-piperazine motifs in EGFR or JAK inhibitors) . The dihydrochloride salt in may be optimized for formulation in injectables, whereas the target’s hydrochloride form could be suited for oral delivery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.